molecular formula C17H19N3O3 B2529137 ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865615-04-9

ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B2529137
CAS RN: 865615-04-9
M. Wt: 313.357
InChI Key: QJWDLKSFKVADCR-ZDLGFXPLSA-N
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Description

Ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. The compound is structurally related to several other pyrrole derivatives that have been synthesized and characterized in recent studies.

Synthesis Analysis

The synthesis of related pyrrole derivatives typically involves the condensation of pyrrole carboxaldehydes with different hydrazides or hydrazines. For instance, ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and benzohydrazide . Similarly, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was obtained by reacting ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with 2,4-dinitrophenylhydrazine . These methods suggest that the synthesis of this compound could also be achieved through a similar condensation reaction.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy. Quantum chemical calculations using density functional theory (DFT) are also employed to evaluate the molecular structure and properties . These studies typically reveal that the pyrrole ring in these compounds is almost planar and that the substituents on the pyrrole ring can significantly influence the molecular geometry and electronic properties.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The local reactivity descriptors such as Fukui functions and electrophilicity indices are used to determine these reactive sites within the molecule . These analyses help in understanding the potential chemical reactivity and interactions of the compound with other molecules, which is crucial for its applications in synthesis and drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The vibrational analysis often indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these dimers, calculated using DFT and AIM theory, provides insights into the strength of these interactions. The thermodynamic parameters suggest that the formation of these compounds is generally exothermic and spontaneous at room temperature . The spectroscopic properties, including UV-Visible absorption, are indicative of the electronic transitions within the molecule and can be correlated with its potential applications, such as in non-linear optical (NLO) materials .

Scientific Research Applications

Antimitotic Agents

Ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate demonstrates significant utility in the synthesis of antimitotic agents. The compound has been used in the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which inhibit the proliferation of growth and cause mitotic arrest in lymphoid leukemia L1210 at micromolar concentrations. This showcases its potential in cancer research, particularly in developing therapies for leukemia (Temple, 1990).

Spectroscopic Analysis and DFT Study

In a mixed experimental and DFT study, derivatives of this compound were characterized by spectroscopic techniques and compared with theoretical findings. This analysis helps in understanding the compound's binding energy, hydrogen bonding, and reactivity descriptors, indicating its suitability for forming new heterocyclic compounds and potential use in non-linear optical materials (Singh, Rawat, & Sahu, 2014).

Microwave-Accelerated Synthesis

The compound is also relevant in the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, which is useful in porphyrin and dipyrromethene synthesis. This method provides an efficient, quick, high-yield, and pure production method, demonstrating the compound's importance in facilitating chemical syntheses (Regourd, Comeau, Beshara, & Thompson, 2006).

Quantum Chemical and AIM Study

A combined experimental and quantum chemical study has been conducted on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative of the compound . This study includes density functional theory (DFT) and Atoms in Molecules (AIM) theory, analyzing molecular structure, spectroscopic properties, and multiple interaction analysis. It reveals important insights into the compound's formation, electronic transitions, and intra/intermolecular interactions (Singh et al., 2013).

properties

IUPAC Name

ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-4-23-17(22)14-11(2)15(19-12(14)3)16(21)20-18-10-13-8-6-5-7-9-13/h5-10,19H,4H2,1-3H3,(H,20,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDLKSFKVADCR-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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